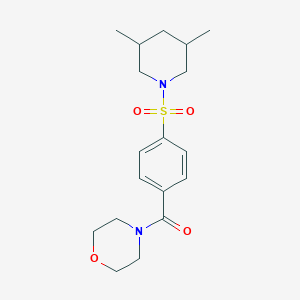
(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure combining a piperidine ring, a sulfonyl group, a phenyl ring, and a morpholine moiety, making it a subject of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone typically involves multiple steps:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 3,5-dimethylpiperidine through the alkylation of piperidine with appropriate methylating agents under controlled conditions.
Sulfonylation: The 3,5-dimethylpiperidine is then reacted with sulfonyl chloride to introduce the sulfonyl group, forming 3,5-dimethylpiperidin-1-yl sulfonyl chloride.
Coupling with Phenyl Ring: The sulfonylated piperidine derivative is coupled with a phenyl ring, typically through a nucleophilic aromatic substitution reaction.
Introduction of Morpholine Moiety: Finally, the morpholine group is introduced via a nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide, using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe in biochemical assays to understand protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting or modifying their activity. The morpholine moiety may enhance the compound’s solubility and facilitate its transport across biological membranes.
Comparison with Similar Compounds
Similar Compounds
- (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(piperidin-1-yl)methanone
- (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(pyrrolidin-1-yl)methanone
Uniqueness
Compared to similar compounds, (4-((3,5-Dimethylpiperidin-1-yl)sulfonyl)phenyl)(morpholino)methanone is unique due to the presence of the morpholine ring, which can influence its chemical reactivity and biological activity. The morpholine moiety provides additional sites for hydrogen bonding and can affect the compound’s pharmacokinetic properties.
Properties
IUPAC Name |
[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-14-11-15(2)13-20(12-14)25(22,23)17-5-3-16(4-6-17)18(21)19-7-9-24-10-8-19/h3-6,14-15H,7-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHPYAIGFWDZET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

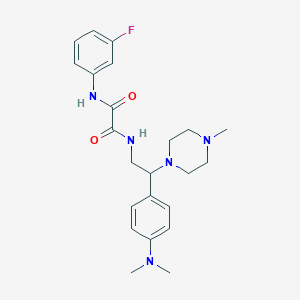

![1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carbonyl}-4-(thiophene-2-sulfonyl)piperazine](/img/structure/B2829991.png)
![7-Fluoro-2-(2-morpholinoethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829992.png)
![N'-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2829994.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxyphenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2829996.png)
![2-(2-(tert-butylamino)-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2829997.png)
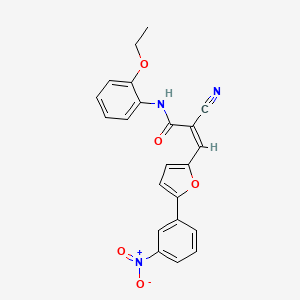
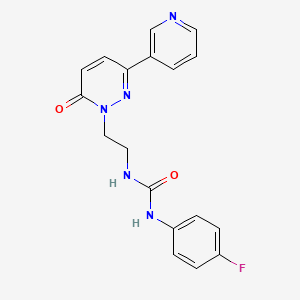
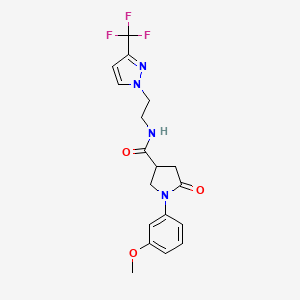
![N-(2H-1,3-benzodioxol-5-yl)-2-{[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetamide](/img/structure/B2830004.png)

![3-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2830006.png)
